molecular formula C6H13NOSSi B14391122 Isothiocyanato(dimethyl)[(propan-2-yl)oxy]silane CAS No. 90101-25-0

Isothiocyanato(dimethyl)[(propan-2-yl)oxy]silane

Cat. No.: B14391122
CAS No.: 90101-25-0
M. Wt: 175.33 g/mol
InChI Key: GNKSAARCKYTMMD-UHFFFAOYSA-N
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Description

Isothiocyanato(dimethyl)[(propan-2-yl)oxy]silane is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of an isothiocyanate group attached to a silicon atom, which is further bonded to a dimethyl group and an isopropoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isothiocyanato(dimethyl)[(propan-2-yl)oxy]silane typically involves the reaction of a suitable organosilicon precursor with an isothiocyanate reagent. One common method is the reaction of dimethylchlorosilane with potassium isothiocyanate in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, typically nitrogen, to prevent moisture from interfering with the reaction. The product is then purified by distillation or recrystallization .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Isothiocyanato(dimethyl)[(propan-2-yl)oxy]silane can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Isothiocyanato(dimethyl)[(propan-2-yl)oxy]silane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of isothiocyanato(dimethyl)[(propan-2-yl)oxy]silane involves the interaction of the isothiocyanate group with nucleophilic sites on target molecules. The isothiocyanate group is highly reactive and can form covalent bonds with nucleophiles such as amines, thiols, and hydroxyl groups. This reactivity allows the compound to modify biomolecules and materials, leading to changes in their properties and functions .

Comparison with Similar Compounds

Similar Compounds

    Isothiocyanato(trimethyl)silane: Similar structure but with three methyl groups attached to the silicon atom.

    Isothiocyanato(ethyl)[(propan-2-yl)oxy]silane: Similar structure but with an ethyl group instead of a dimethyl group.

    Isothiocyanato(phenyl)[(propan-2-yl)oxy]silane: Similar structure but with a phenyl group instead of a dimethyl group.

Uniqueness

Isothiocyanato(dimethyl)[(propan-2-yl)oxy]silane is unique due to the presence of both an isothiocyanate group and an isopropoxy group attached to the silicon atom. This combination of functional groups imparts distinct reactivity and properties to the compound, making it valuable for specific applications in synthesis and material science .

Properties

CAS No.

90101-25-0

Molecular Formula

C6H13NOSSi

Molecular Weight

175.33 g/mol

IUPAC Name

isothiocyanato-dimethyl-propan-2-yloxysilane

InChI

InChI=1S/C6H13NOSSi/c1-6(2)8-10(3,4)7-5-9/h6H,1-4H3

InChI Key

GNKSAARCKYTMMD-UHFFFAOYSA-N

Canonical SMILES

CC(C)O[Si](C)(C)N=C=S

Origin of Product

United States

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